molecular formula C11H16N4O2 B7926218 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926218
M. Wt: 236.27 g/mol
InChI Key: VLRQXFHALYOYLT-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a structurally complex acetamide derivative featuring a pyrazine heterocycle and multiple functional groups. Its molecular formula is C₁₁H₁₆N₄O₂, with a molecular weight of 236.28 g/mol. The compound’s backbone consists of an acetamide group substituted at the alpha position with an amino group (-NH₂). The nitrogen atom of the acetamide is further modified with two substituents: an isopropyl group (-CH(CH₃)₂) and a 2-oxo-2-pyrazin-2-yl-ethyl moiety. The latter includes a pyrazine ring (a six-membered aromatic system with two nitrogen atoms) linked via a carbonyl-containing ethyl chain.

Pyrazine derivatives are often explored for antimicrobial, antitumor, or kinase-inhibiting properties, while acetamides are common in herbicides and drug candidates.

Properties

IUPAC Name

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8(2)15(11(17)5-12)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,5,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRQXFHALYOYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Cyclization

A foundational approach involves the condensation of heterocyclic amines with aromatic aldehydes to form Schiff bases, followed by cyclization. For example, 2-aminopyrazine reacts with substituted benzaldehydes in absolute ethanol under reflux to yield Schiff bases with 72–98% efficiency. Subsequent treatment with 2-mercaptoacetic acid in dry benzene generates thiazolidin-4-one derivatives, though yields drop to 28–49% due to steric and electronic factors.

Reaction Conditions:

  • Solvent: Ethanol, benzene

  • Temperature: Reflux (78–80°C)

  • Catalyst: None required

Hantzsch Condensation and Alkylation

A patent by describes a stereoselective route using Hantzsch condensation. α-Brominated acetophenones react with thiourea to form 2-aminothiazoles, which are then acylated with chloroacetyl chloride. This method emphasizes atom economy and mild conditions (room temperature, no catalysts).

Example Pathway:

  • α-Bromination of acetophenones using CuBr₂.

  • Condensation with thiourea to yield 2-aminothiazoles.

  • S-Alkylation with α-haloamides.

Reaction Optimization and Challenges

Competing Reaction Pathways

During S-alkylation of 2-thioxo-2,3-dihydropteridin-4(1H)-ones, competing thiourea formation occurs due to variable amine nucleophilicities. Heating the mixture in alkaline ethanol resolves this, driving cyclization to the desired product.

Optimized Conditions:

  • Base: Sodium hydroxide

  • Solvent: Ethanol

  • Temperature: 60–70°C

Solvent and Temperature Effects

The Nahrain University study demonstrates that ethanol reflux maximizes Schiff base yields (up to 98%), while benzene-ethyl acetate mixtures improve thiazolidinone crystallization. Conversely, dichloromethane (DCM) facilitates isothiocyanate formation but requires anhydrous conditions.

Comparative Data:

StepSolventYield (%)
Schiff base formationEthanol72–98
Thiazolidinone synthesisBenzene-ethyl acetate28–49
Isothiocyanate generationDCM55–76

Industrial-Scale Production

Continuous Flow Systems

While excluded sources mention automated reactors, the patent proposes stereoselective batch processes using propargyl bromide and KOH in ethanol. This method achieves 30–33% yields but requires careful control of propargyl bromide stoichiometry.

Scalability Challenges:

  • Purification of byproducts (e.g., unreacted amines).

  • High decomposition temperatures (up to 360°C).

Analytical Characterization

Melting Points and Spectral Data

Melting points for intermediates and final products range widely:

  • Schiff bases: 144–360°C

  • Thiazolidinones: 128–167°C

  • Azide derivatives: 88–202°C

Spectral Confirmation:

  • IR: N–H stretches (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹).

  • ¹H NMR: Pyrazine protons (δ 8.5–9.0 ppm), isopropyl groups (δ 1.2–1.5 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrazine-Containing Derivatives

  • This compound vs. 2 Acetyl Pyrazine: Both compounds incorporate a pyrazine ring, but their functional groups differ significantly. The target compound’s pyrazine is linked to an acetamide via a carbonyl-ethyl chain, whereas 2 Acetyl Pyrazine has a simpler acetyl substitution.

Acetamide-Based Herbicides

  • Comparison with Acetochlor: Acetochlor’s herbicidal activity stems from its lipophilic chloro and ethoxymethyl substituents, which enhance membrane permeability in plants.

Aromatic vs. Heteroaromatic Substitutions

  • N-{2-[(2-phenylpropyl)amino]ethyl}acetamide: This compound’s phenyl group confers strong lipophilicity, typical of intermediates in drug synthesis.

Research Findings and Trends

Pyrazine Derivatives : Pyrazine rings are frequently used in drug design due to their metabolic stability and ability to mimic natural heterocycles. For example, pyrazinamide is a first-line antituberculosis agent. The target compound’s pyrazine moiety may similarly enhance pharmacokinetic properties .

Acetamide Bioactivity : Acetamides with bulky substituents (e.g., isopropyl) often exhibit improved steric shielding, reducing metabolic degradation. This could extend the half-life of the target compound compared to simpler analogs like 2 Acetyl Pyrazine .

Solubility and Reactivity: The amino group in the target compound likely increases water solubility compared to Acetochlor, which relies on lipophilic groups for soil penetration. This polarity difference underscores divergent application pathways (pharmaceutical vs. agrochemical) .

Biological Activity

2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound notable for its diverse biological activities, particularly in the context of cancer research and apoptosis regulation. This article delves into its biological mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C12H18N4O2C_{12}H_{18}N_{4}O_{2} and a molecular weight of 222.29 g/mol. Its structure features an amino group, an isopropyl side chain, and a pyrazine moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC12H18N4O2C_{12}H_{18}N_{4}O_{2}
Molecular Weight222.29 g/mol
Functional GroupsAmino, Isopropyl, Pyrazine

The biological activity of this compound primarily involves its role as an inhibitor of apoptosis proteins (IAPs). By inhibiting the interaction between Smac proteins and IAPs, this compound promotes apoptosis in cancer cells, making it a candidate for cancer therapy. The compound’s mechanism can be summarized as follows:

  • Binding to IAPs : The compound interacts with specific proteins that regulate cell survival.
  • Induction of Apoptosis : By disrupting the survival signals, it leads to programmed cell death in malignant cells.
  • Selectivity for Cancer Cells : It exhibits selective toxicity towards rapidly proliferating cancer cells while sparing normal cells.

Biological Activity Studies

Research indicates significant anti-cancer properties associated with this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line Effect Observed Reference
Study 1FaDu HypopharyngealIncreased apoptosis rates
Study 2A549 Lung CancerReduced cell viability
Study 3MCF-7 Breast CancerInduction of caspase activation

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the pyrazine ring and amino group significantly affect the compound's biological activity. For example, variations in the isopropyl group can enhance binding affinity to target proteins or alter toxicity profiles.

  • Pyrazine Modifications : Alterations in substituents on the pyrazine ring can enhance anti-cancer activity.
  • Amino Group Variants : Different amino groups can modulate the interaction with IAPs, affecting apoptosis induction.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers within 24 hours.
  • Case Study 2 : In vivo studies on xenograft models showed significant tumor reduction when treated with this compound compared to controls, indicating its potential as a therapeutic agent.
  • Case Study 3 : Combination therapy with standard chemotherapeutics showed enhanced efficacy when paired with this compound, suggesting synergistic effects.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine-ethyl-oxo intermediate. Key steps include:

  • Acylation : Reacting pyrazine derivatives with chloroacetyl chloride under nitrogen to introduce the 2-oxoethyl group.
  • Amidation : Coupling with isopropylamine and 2-aminoacetamide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
  • Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Critical Conditions : Maintain inert atmosphere (N₂/Ar), controlled temperatures (0–5°C during acylation, 25°C for amidation), and monitor reaction progress via TLC .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:
Discrepancies between experimental and theoretical data require:

  • DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental results.
  • Solvent Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) using the IEF-PCM model in computational studies.
  • Dynamic Effects : Analyze temperature-dependent NMR to identify conformational changes affecting shifts.
    Validation : Cross-check with 2D NMR (COSY, HSQC) and X-ray crystallography if crystals are obtainable .

Basic: What characterization techniques are essential to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazin-2-yl vs. pyridin-2-yl). Key signals: NH₂ at δ 5.8–6.2 ppm (broad), pyrazine protons at δ 8.3–8.6 ppm.
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 295.14).
  • Elemental Analysis : Match C, H, N percentages within ±0.3% error .

Advanced: How can reaction yields be optimized for the critical amidation step?

Methodological Answer:

  • Catalyst Screening : Test coupling agents (e.g., EDC vs. DCC) with additives like DMAP or HOAt to reduce racemization.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF, DCM) for solubility and reaction efficiency.
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50–80°C, 100 W) to reduce reaction time from 24h to 2–4h.
  • Workup Strategies : Use liquid-liquid extraction (ethyl acetate/NaHCO₃) to remove unreacted reagents before chromatography .

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination).
  • Enzyme Inhibition : Assay against kinases or proteases (e.g., trypsin) using fluorogenic substrates.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values.
    Protocol : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced: How can molecular docking elucidate its interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).
  • Docking Workflow :
    • Prepare ligand (protonation states via MarvinSketch) and protein (PDB ID: 1M17) using AutoDock Tools.
    • Grid box centered on ATP-binding site (20ų).
    • Run 100 Lamarckian GA simulations; analyze binding poses with PyMOL.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) and validate via MD simulations (NAMD, 50 ns) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal.
  • Acute Toxicity Data : Refer to analogs (e.g., pyrazinamide derivatives) for LD₅₀ estimates; assume similar hazards .

Advanced: How can regioselectivity challenges in pyrazine functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazine nitrogen to control substitution patterns.
  • Metal-Catalyzed Coupling : Use Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) for selective C-H activation at the 2-position.
  • Microwave Irradiation : Enhance reaction specificity by reducing side reactions (e.g., dimerization) via rapid heating/cooling cycles .

Basic: What analytical techniques validate the compound’s stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by TLC.
  • Mass Spectrometry : Detect hydrolysis products (e.g., free amine or pyrazine fragments) .

Advanced: How can metabolic pathways of this compound be predicted computationally?

Methodological Answer:

  • Software Tools : Use GLORY (for phase I metabolism) and GLORYx (phase II) to predict hydroxylation, glucuronidation, or sulfation sites.
  • CYP450 Docking : Simulate interactions with CYP3A4 (major metabolizing enzyme) using AutoDock Vina.
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

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